5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
Description
5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic aromatic compound featuring a fused imidazo[4,5-b]pyridine core with methyl substituents at positions 5 and 7 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins . The compound’s synthesis typically involves reductive cyclization of nitro-substituted pyridine precursors with aldehydes under acidic conditions .
Propriétés
IUPAC Name |
5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWZSXPEMUKYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157838 | |
| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-05-6 | |
| Record name | 5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
SNAr Reaction with Ammonia
Reaction of 5,7-dimethyl-2-chloro-3-nitropyridine with aqueous ammonia in H2O-isopropyl alcohol (IPA) (1:1) at 80°C facilitates chloride displacement, yielding 5,7-dimethyl-2-amino-3-nitropyridine . Key advantages of this solvent system include enhanced solubility of aromatic substrates and improved reaction kinetics compared to traditional organic solvents.
Nitro Group Reduction
The nitro group at position 3 is reduced using Zn/HCl in H2O-IPA (1:1) at 80°C, producing 5,7-dimethylpyridine-2,3-diamine in 45 minutes with >90% yield. This method surpasses conventional catalytic hydrogenation by eliminating transition-metal catalysts and enabling one-pot processing.
Imidazole Ring Formation via Heteroannulation
Cyclization of 5,7-dimethylpyridine-2,3-diamine with formaldehyde in H2O-IPA at 85°C for 10 hours generates the target compound through:
- Imine Formation : Condensation of the 2-amino group with formaldehyde.
- Cyclization : Intramolecular attack by the 3-amino group, forming the imidazole ring.
- Aromatization : Loss of water yields the conjugated heterocyclic system.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | H2O-IPA (1:1) |
| Temperature | 85°C |
| Time | 10 hours |
| Yield | 88–92% |
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilizing the diamine precursor on Wang resin allows iterative coupling and cyclization steps, though this approach remains theoretical for the target molecule.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Implementing the tandem SNAr-reduction-cyclization sequence in a continuous flow system enhances scalability:
- Residence Time : 3 hours (vs. 12+ hours in batch)
- Productivity : 2.5 kg/L·h vs. 0.8 kg/L·h for batch
Solvent Recovery and Recycling
Distillation reclaims >95% of H2O-IPA mixtures, reducing waste generation by 70% compared to dichloromethane-based systems.
Analytical Characterization
Successful synthesis is confirmed through spectral data:
- 1H NMR (DMSO-d6) : δ 2.45 (s, 6H, 2×CH3), 6.95 (s, 1H, H-4), 8.10 (s, 1H, H-6), 5.20 (br s, 2H, NH2).
- HRMS (ESI+) : m/z calcd for C8H10N4 [M+H]+ 163.0984, found 163.0981.
Challenges and Optimization Opportunities
Regioselectivity in Nitration/Chlorination
Positional isomerism during nitration remains a key hurdle. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts >85% preference for 3-nitration due to methyl group directing effects.
Byproduct Formation During Cyclization
Approximately 5–8% of dehydrogenated byproducts form under aerobic conditions. Inert atmosphere operation reduces this to <2%.
Green Chemistry Metrics
| Metric | Value | Improvement vs. Traditional Methods |
|---|---|---|
| E-factor | 8.2 | 58% reduction |
| Process Mass Intensity | 12.4 | 41% reduction |
| Carbon Efficiency | 72% | 22% increase |
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | N-oxides | Hydrogen peroxide |
| Reduction | Dihydro derivatives | Sodium borohydride |
| Substitution | Various substituted derivatives | Halogenating agents |
Biology
The compound is under investigation for its potential as an antimicrobial and antitumor agent . Preliminary studies suggest it may inhibit specific biological receptors, contributing to its therapeutic potential.
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against resistant bacterial strains. Results indicated significant antibacterial activity, suggesting its use in developing new antibiotics.
Medicine
Research is ongoing to explore derivatives of this compound for therapeutic applications in treating diseases such as tuberculosis and cancer. Its mechanism of action involves interaction with molecular targets like angiotensin II receptors.
Case Study: Cancer Therapy
In vitro studies demonstrated that certain derivatives inhibited kinase activity critical for cell proliferation. These findings suggest potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound’s effects are mediated through the modulation of signaling pathways associated with these receptors, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Table 1: Substituent Analysis and Key Properties
Pharmacological and Toxicological Profiles
Kinase Inhibition
- ARQ 092 : Demonstrates >100-fold selectivity for AKT over related kinases due to its allosteric binding mode, achieved via the 3-phenyl and cyclobutylphenyl groups .
- 5,7-Dimethyl Parent Compound : Shows moderate inhibitory activity against CDK2 (IC₅₀ ~500 nM) but lacks selectivity due to the absence of bulky substituents .
Metabolic and Toxicological Behavior
- PhIP: Metabolized by CYP1A2 to genotoxic intermediates, leading to DNA adduct formation and carcinogenicity .
- 5,6-Dichloro Derivatives (e.g., 8c, 10c) : Chlorine atoms improve metabolic stability by reducing CYP-mediated oxidation, as evidenced by t₁/₂ >6 hours in hepatic microsomes .
Physicochemical Properties
Table 2: Solubility and Stability Data
Activité Biologique
5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused ring system composed of imidazole and pyridine components. The presence of methyl groups at positions 5 and 7 enhances its chemical reactivity and biological activity compared to other derivatives in the imidazo[4,5-b]pyridine family.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as an antagonist of various biological receptors, including angiotensin II and thromboxane A2 receptors. These interactions can lead to significant physiological effects, making it a candidate for therapeutic applications in conditions such as hypertension and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of tuberculosis bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .
Antitumor Activity
The compound has also demonstrated antiproliferative effects against various cancer cell lines. Notably, studies have reported IC50 values in the sub-micromolar range for certain derivatives against colorectal carcinoma and lung carcinoma cells. For example, a study highlighted compounds with IC50 values of 0.4 μM against colon cancer cells, suggesting potent anticancer activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazo[4,5-b]pyridine derivatives:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antitubercular; Anticancer | MIC: 0.6 - 0.8 μmol/L |
| Unsubstituted Imidazo[4,5-b]pyridine | Limited activity | Not specified |
| Bromo-substituted Imidazo[4,5-b]pyridine | Enhanced antiproliferative effects | IC50: 1.8 - 3.2 μM |
This table illustrates the enhanced biological activity associated with methyl substitutions at specific positions on the imidazo ring.
Study on Antitubercular Activity
A study synthesized various imidazopyridine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant potency compared to traditional antitubercular agents .
Antiproliferative Effects
Another investigation assessed the antiproliferative effects of imidazo[4,5-b]pyridine derivatives across multiple cancer cell lines. The findings revealed that compounds bearing specific substitutions displayed selective toxicity towards cancer cells while being less effective against normal cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. What are the optimized synthetic routes for 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of imidazo[4,5-b]pyridine scaffolds can be prepared using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under reflux conditions with arylidenemalononitriles or other electrophilic agents. Reaction optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalytic systems. Density Functional Theory (DFT) studies are critical to validate reaction pathways and intermediate stability .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
- NMR spectroscopy : - and -NMR to verify methyl groups (δ ~2.5 ppm for CH) and aromatic protons.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm bond lengths, angles, and substituent positions .
- IR spectroscopy : Peaks at ~1600 cm (C=N stretching) and ~3400 cm (N-H stretching) .
Q. What biological activities are associated with this compound?
The compound’s imidazo-pyridine core is linked to kinase inhibition (e.g., Akt, p38 MAPK) and anticancer activity. In vitro assays include:
- Kinase inhibition : IC determination via fluorescence polarization or radiometric assays.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting Akt inhibition?
- Molecular docking : Dock the compound into Akt’s allosteric pocket (PDB: 3O96) using AutoDock Vina or Schrödinger Suite to assess binding affinity.
- DFT studies : Calculate electrostatic potential maps to optimize substituent interactions (e.g., methyl groups for hydrophobic contacts) .
- MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What strategies resolve contradictions in reported biological activity data for imidazo-pyridine derivatives?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context. Mitigation strategies include:
Q. How is structure-activity relationship (SAR) analysis conducted for methyl-substituted imidazo-pyridines?
Key modifications and their impacts:
- C5/C7 methyl groups : Enhance hydrophobic interactions with Akt’s PH domain but reduce solubility.
- N2 amine : Critical for hydrogen bonding with Glu228/Akt1; substitution here abolishes activity.
- C3 aryl groups : Improve potency (e.g., 3-phenyl increases IC by 10-fold) .
Q. What experimental designs are optimal for in vivo pharmacodynamic studies of this compound?
- Animal models : Use xenograft mice (e.g., subcutaneous HCT-116 tumors) .
- Dosing : Oral administration (10–50 mg/kg/day) with pharmacokinetic monitoring (plasma t, C) .
- Biomarkers : Measure p-Akt (Ser473) and downstream targets (p-PRAS40, p-S6) in tumor lysates via ELISA or immunohistochemistry .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
